4-(Diethoxyphosphoryl)butanoic acid

Vue d'ensemble

Description

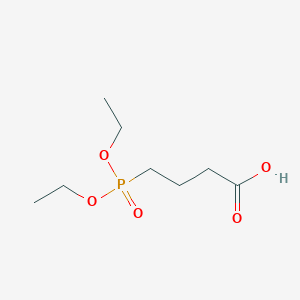

4-(Diethoxyphosphoryl)butanoic acid is an organophosphorus compound with the molecular formula C8H17O5P It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Diethoxyphosphoryl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 4-(diethoxyphosphoryl)butanoate with sodium hydroxide in water. The reaction mixture is stirred at room temperature for several hours, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Diethoxyphosphoryl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonate esters.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

4-(Diethoxyphosphoryl)butanoic acid serves as an essential building block in the synthesis of more complex organophosphorus compounds. Its unique diethoxyphosphoryl group allows for various chemical reactions, facilitating the formation of phosphonic acids and phosphine derivatives, which are crucial in organic transformations .

Reactivity and Modification

The compound can undergo several reactions, making it a valuable precursor for synthesizing biologically active molecules. For example, it can be utilized in the preparation of enzyme inhibitors and pharmaceuticals due to its reactivity and ability to form stable intermediates .

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition. Studies have shown its capability to interact with specific enzymes, modulating their activity through competitive or allosteric inhibition mechanisms. This property makes it a candidate for further investigation in drug development targeting various diseases .

Cell Signaling Mechanisms

Given the presence of the phosphonate functional group, this compound is also studied as a model for understanding phosphorylation processes in cellular signaling pathways. Its structure mimics biological molecules like nucleotides and phospholipids, making it relevant in studies focused on signal transduction and regulatory mechanisms within cells .

Medicinal Chemistry

Drug Development Potential

The unique structural characteristics of this compound position it as a promising candidate in medicinal chemistry. Researchers are exploring its efficacy as a therapeutic agent, particularly in the development of antiviral and anticancer drugs. Its ability to inhibit specific enzymes involved in disease pathways suggests potential applications in treating conditions like Alzheimer’s disease by targeting amyloid-beta production .

Nanotechnology Applications

In recent studies, this compound has been employed to modify iron oxide nanoparticles (IONPs). This modification enhances the nanoparticles' stability and biocompatibility for biomedical applications such as targeted drug delivery and imaging techniques .

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is utilized as an intermediate in producing specialty chemicals, agrochemicals, and pharmaceuticals. Its role in synthesizing flame retardants and plasticizers highlights its importance in various manufacturing processes.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Diethoxyphosphoryl)butanoic acid involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, affecting their activity. The compound may also participate in biochemical pathways by mimicking natural substrates or inhibitors.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Diethoxyphosphoryl)methylphenylboronic acid: Similar in structure but contains a boronic acid group.

Diethyl benzylphosphonate: Another phosphonate ester with a benzyl group instead of a butanoic acid backbone.

Uniqueness

4-(Diethoxyphosphoryl)butanoic acid is unique due to its specific structure, which combines a butanoic acid backbone with a diethoxyphosphoryl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Activité Biologique

4-(Diethoxyphosphoryl)butanoic acid is an organophosphorus compound with significant biological activity due to its unique phosphonate group. This compound, characterized by the molecular formula C₈H₁₇O₅P and a molecular weight of approximately 206.19 g/mol, has garnered interest in various fields, including medicinal chemistry and materials science. Its structure features a butanoic acid moiety substituted with a diethoxyphosphoryl group, which imparts distinctive chemical properties that are essential for its biological interactions.

The biological activity of this compound is largely attributed to its ability to mimic phosphate esters, which play crucial roles in cellular signaling and metabolism. The phosphonate functional group can interact with various biological targets, potentially influencing enzyme activities and cellular processes. Specifically, compounds containing phosphonate moieties are often studied for their potential as:

- Enzyme inhibitors : They can inhibit enzymes involved in critical metabolic pathways.

- Antiviral agents : Some phosphonates have shown efficacy against viral replication by targeting viral polymerases.

- Antioxidants : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of butanoic acid derivatives with diethoxyphosphoryl reagents under controlled conditions. Various methods have been explored to optimize yield and purity, including the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane .

Biological Assays

Research has indicated that this compound exhibits promising biological activities:

- Antiviral Activity : Studies suggest that phosphonates can inhibit viral DNA polymerases, thus preventing viral replication. For instance, similar compounds have been shown to suppress the replication of DNA tumor viruses by inhibiting virus-induced DNA polymerase activity .

- Enzyme Inhibition : The compound's structure allows it to act as an analogue for natural substrates in enzymatic reactions. This property is particularly useful in designing inhibitors for enzymes involved in the shikimic acid pathway, which is critical for the biosynthesis of aromatic amino acids in plants and microorganisms .

- Antioxidant Properties : Initial assessments indicate that this compound may possess antioxidant capabilities, although further studies are required to quantify these effects and elucidate the underlying mechanisms .

Study 1: Phosphonate Coating on Nanoparticles

A study explored the use of this compound as a coating agent for iron oxide nanoparticles. The findings demonstrated that the phosphonate group significantly enhanced the stability and biocompatibility of nanoparticles, making them suitable for biomedical applications such as drug delivery systems .

Study 2: Inhibition of Enzymatic Activity

In another investigation, derivatives of this compound were tested for their ability to inhibit specific enzymes associated with metabolic disorders. The results indicated that certain modifications to the diethoxyphosphoryl group could enhance inhibitory potency, suggesting a pathway for developing therapeutic agents targeting metabolic pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(diethoxyphosphoryl)butanoate | C₈H₁₇O₅P | Methyl ester form; used for esterification reactions |

| Ethyl 4-(diethoxyphosphoryl)butanoate | C₉H₁₉O₅P | Ethyl ester variant; different solubility properties |

| Butyric Acid | C₄H₈O₂ | Simple carboxylic acid; serves as a baseline for comparison |

Propriétés

IUPAC Name |

4-diethoxyphosphorylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHMQUIASGRBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344422 | |

| Record name | 4-(Diethoxyphosphoryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38694-48-3 | |

| Record name | 4-(Diethoxyphosphoryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.